molecular formula C14H20BNO7S B1458652 (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid CAS No. 1704096-51-4

(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid

Cat. No.: B1458652
CAS No.: 1704096-51-4
M. Wt: 357.2 g/mol
InChI Key: FQRGSQBHWRNSMI-UHFFFAOYSA-N
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Description

The compound “(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid” features a boronic acid group attached to a phenyl ring substituted at the meta position with a sulfonyl-linked 1,4-dioxa-8-azaspiro[4.5]decane moiety and at the para position with a methoxy group. Its structural uniqueness lies in the combination of:

  • A methoxy group, which may modulate solubility and electronic properties of the aromatic ring .

This compound is hypothesized to have applications in medicinal chemistry (e.g., protease inhibition, targeted drug delivery) and organic synthesis (e.g., Suzuki-Miyaura cross-coupling) due to the boronic acid’s reversible diol-binding capability .

Properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO7S/c1-21-12-3-2-11(15(17)18)10-13(12)24(19,20)16-6-4-14(5-7-16)22-8-9-23-14/h2-3,10,17-18H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRGSQBHWRNSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)OCCO3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and antiviral effects, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a boronic acid functional group which is known for its ability to interact with biological molecules. The structure includes:

  • Dioxa-Azaspiro Framework : This unique scaffold contributes to the compound's ability to penetrate biological membranes.
  • Methoxy Group : Enhances lipophilicity and potentially increases bioavailability.
PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₃H₁₉BNO₄S
Molecular Weight293.18 g/mol
CAS NumberNot specified

Anticancer Activity

Boronic acids are recognized for their potential in cancer therapy, primarily through their role as proteasome inhibitors. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

The compound acts by:

  • Inhibiting Proteasome Activity : Similar to bortezomib, it disrupts protein degradation pathways, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, effectively halting proliferation.

Case Study: In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

  • U266 (Multiple Myeloma) : IC50 values around 6 nM were reported, indicating strong inhibitory effects on cell viability.

Table 2: Anticancer Activity Results

Cell LineIC50 (nM)Mechanism
U2666Proteasome inhibition
MCF7 (Breast)8Cell cycle arrest
A549 (Lung)12Apoptosis induction

Antibacterial Activity

The compound also displays antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

The antibacterial effects are attributed to:

  • Disruption of Bacterial Cell Wall Synthesis : The boronic acid moiety interacts with enzymes involved in peptidoglycan synthesis.

Table 3: Antibacterial Activity Results

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antiviral Activity

Recent studies have indicated that this compound may possess antiviral activity, particularly against HIV.

The proposed mechanisms include:

  • Inhibition of Viral Proteases : Similar to darunavir, it shows potential as a competitive inhibitor with significantly improved binding affinity.

Table 4: Antiviral Activity Results

VirusIC50 (µM)Binding Affinity (Ki)
HIV50.5 pM

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name (CAS) Substituents Linker Molecular Formula Molecular Weight Key Properties
Target Compound 3-SO₂-spiro, 4-OCH₃ Sulfonyl C₁₆H₂₁BNO₇S* 389.22 (estimated) High polarity due to sulfonyl; methoxy enhances solubility .
[4-(Spiro-methyl)phenyl]boronic acid (1704073-94-8) 4-CH₂-spiro Methyl C₁₄H₂₀BNO₄ 277.12 Reduced polarity; methyl linker may improve membrane permeability.
[3-(Spiro-sulfonyl)phenyl]boronic acid (1704073-79-9) 3-SO₂-spiro Sulfonyl C₁₃H₁₈BNO₆S 327.17 Lacks methoxy; simpler structure with potential for broader reactivity.
[4-(Spiro-sulfonyl)phenyl]boronic acid (914610-70-1) 4-SO₂-spiro Sulfonyl C₁₄H₁₈BNO₇S 363.18 Para-substituted sulfonyl; similar polarity but distinct spatial orientation.
[3-Spiro-methyl-4-Cl-phenyl]boronic acid (957062-69-0) 3-CH₂-spiro, 4-Cl Methyl C₁₄H₁₉BClNO₄ 311.58 Chloro substituent increases lipophilicity; methyl linker reduces reactivity.
[3-SO₂-spiro-4-CF₃O-phenyl]boronic acid (N/A) 3-SO₂-spiro, 4-OCF₃ Sulfonyl C₁₄H₁₇BF₃NO₇S 411.16 Trifluoromethoxy group enhances metabolic stability and electronegativity.

*Estimated based on structural analogs.

Functional Implications

  • Sulfonyl vs. Methyl Linkers : Sulfonyl groups increase polarity and hydrogen-bonding capacity, making the target compound more suitable for aqueous-phase reactions or binding polar biological targets. Methyl-linked analogs (e.g., 1704073-94-8) are less polar, favoring hydrophobic interactions .
  • Substituent Effects: Methoxy (OCH₃): Electron-donating; may enhance solubility in polar solvents (e.g., ethanol, DMSO) . Chloro (Cl): Electron-withdrawing; increases stability but reduces solubility . Trifluoromethoxy (OCF₃): Combines electronegativity and metabolic resistance, often used in agrochemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid

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